molecular formula C18H24N2O4 B12881454 2,6-Dimethoxy-N-[5-(3-methylpentan-3-yl)-1,2-oxazol-3-yl]benzamide CAS No. 82558-73-4

2,6-Dimethoxy-N-[5-(3-methylpentan-3-yl)-1,2-oxazol-3-yl]benzamide

Cat. No.: B12881454
CAS No.: 82558-73-4
M. Wt: 332.4 g/mol
InChI Key: BBUKZKRLQNYSLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(5-(3-methylpentan-3-yl)isoxazol-3-yl)benzamide involves several steps:

    Formation of Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving appropriate precursors.

    Attachment of Benzamide Group: The benzamide group is introduced through an amide coupling reaction.

Industrial Production Methods

Industrial production of Isoxaben typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilized for controlled reaction conditions.

    Purification: Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Isoxaben undergoes various chemical reactions, including:

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride (LiAlH4) for reduction reactions.

    Substitution Reagents: Halogens or other nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2,6-Dimethoxy-N-(5-(3-methylpentan-3-yl)isoxazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of Isoxaben involves inhibiting the synthesis of cellulose in plant cell walls. This inhibition disrupts the formation of new cells, effectively preventing the growth of weeds. The molecular targets include enzymes involved in cellulose biosynthesis pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzamizole
  • Flexidor
  • Gallery
  • X-Pand
  • Prolan

Uniqueness

Isoxaben is unique due to its specific mode of action as a cellulose biosynthesis inhibitor. This makes it highly effective against a broad spectrum of broadleaf weeds, distinguishing it from other herbicides that may target different pathways .

Properties

CAS No.

82558-73-4

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

2,6-dimethoxy-N-[5-(3-methylpentan-3-yl)-1,2-oxazol-3-yl]benzamide

InChI

InChI=1S/C18H24N2O4/c1-6-18(3,7-2)14-11-15(20-24-14)19-17(21)16-12(22-4)9-8-10-13(16)23-5/h8-11H,6-7H2,1-5H3,(H,19,20,21)

InChI Key

BBUKZKRLQNYSLF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)C1=CC(=NO1)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.